1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Overview
Description
The compound “1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceuticals . It’s worth noting that benzothiazole derivatives have been synthesized and evaluated for anticancer activity .
Mechanism of Action
Target of Action
The primary targets of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone are Cyclooxygenase-1 (COX-1) and Mycobacterium tuberculosis . COX-1 is an enzyme that plays a key role in the inflammatory response, while Mycobacterium tuberculosis is the bacterium responsible for tuberculosis.
Mode of Action
This compound interacts with its targets through inhibition . It has been found to inhibit COX-1, resulting in anti-inflammatory effects . Additionally, it has shown potent inhibitory activity against Mycobacterium tuberculosis .
Biochemical Pathways
The compound’s interaction with COX-1 affects the prostaglandin synthesis pathway , leading to a reduction in inflammation . Its activity against Mycobacterium tuberculosis suggests it may interfere with the cell wall synthesis pathway of the bacteria .
Result of Action
The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins, reducing inflammation . Its anti-tubercular activity could potentially lead to the death of Mycobacterium tuberculosis cells .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit significant pharmaceutical activities, including antimicrobial, antioxidant, antitubercular, anti-inflammatory, antiproliferative, and anticancer effects
Cellular Effects
The cellular effects of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone are not well-documented. Some benzothiazole derivatives have shown inhibitory effects against M. tuberculosis
Molecular Mechanism
The compound was synthesized through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(14-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)24-19/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPOLCQHAJGORH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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